2-Cyclohexyl-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid
Description
Properties
IUPAC Name |
2-cyclohexyl-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O4/c1-13(2,3)17-12(16)10(11(14)15)9-7-5-4-6-8-9/h9-10H,4-8H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKWQHNZWNFWBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1CCCCC1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclohexyl-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid, also known by its chemical formula , is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula :
- Molecular Weight : 246.32 g/mol
- Structure : The compound features a cyclohexyl group and a tert-butoxy moiety, contributing to its unique biological properties.
The biological activity of this compound has been linked to several mechanisms:
- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and inflammatory responses .
- Receptor Modulation : Studies suggest that it may interact with various receptors, including those involved in pain and inflammation pathways, thereby modulating physiological responses .
- Antioxidant Properties : The presence of the cyclohexyl group has been associated with antioxidant activity, which may contribute to the compound's protective effects against oxidative stress .
Pharmacological Effects
A summary of the pharmacological effects observed in various studies includes:
| Effect | Description |
|---|---|
| Anti-inflammatory | Reduction in markers of inflammation in animal models. |
| Analgesic | Pain relief observed in preclinical trials. |
| Antioxidant | Scavenging of free radicals demonstrated in vitro. |
Case Studies
- Anti-inflammatory Effects : In a study involving rodent models, administration of this compound resulted in significant reductions in inflammatory cytokines compared to control groups. This suggests a potential therapeutic application in conditions like arthritis .
- Analgesic Activity : Another study examined the analgesic properties of this compound using formalin-induced pain models. Results indicated that the compound significantly reduced pain scores, comparable to standard analgesics .
- Oxidative Stress Mitigation : A recent investigation highlighted the antioxidant capacity of this compound, showing that it effectively reduced oxidative stress markers in cellular models exposed to harmful agents .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-Cyclohexyl-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid is , with a molecular weight of approximately 270.37 g/mol. The compound features a cyclohexyl group and an alkoxy substituent, which contribute to its unique chemical behavior and biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds structurally related to this compound. For instance, derivatives exhibiting similar functional groups have shown promising results in inhibiting the growth of cancer cell lines such as HCT-116 and MCF-7. Research indicates that these compounds can induce apoptosis in cancer cells through mitochondrial pathways, suggesting their potential as therapeutic agents in oncology .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in disease progression. It is hypothesized that modifications to the compound can enhance its inhibitory effects on enzymes like acetylcholinesterase, which is critical in neurodegenerative diseases . Such enzyme inhibition may lead to therapeutic benefits in conditions like Alzheimer's disease.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the anticancer efficacy of structurally similar compounds, establishing a correlation between structural features and biological activity. The findings indicated that certain modifications could significantly enhance anticancer potency, with IC50 values reported in the low micromolar range for several derivatives .
Case Study 2: Enzyme Inhibition Mechanisms
Research focused on the enzyme inhibition properties of related compounds revealed that specific structural motifs were crucial for binding affinity to target enzymes. This study emphasized the importance of the cyclohexyl and alkoxy groups in enhancing inhibitory activity against acetylcholinesterase, providing insights into the design of new inhibitors for therapeutic use .
Chemical Reactions Analysis
Esterification and Hydrolysis
The tert-butoxy group undergoes hydrolysis under acidic or basic conditions to yield 2-cyclohexyl-3-oxopropanoic acid. Conversely, the carboxylic acid group can be esterified with alcohols (Table 1).
Table 1: Esterification and Hydrolysis Reactions
-
Mechanistic Insight : Acidic hydrolysis cleaves the tert-butoxy ester via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Esterification proceeds via Fischer esterification .
Reduction of the β-Keto Group
The β-keto moiety is reduced to a secondary alcohol using borohydrides or catalytic hydrogenation (Table 2).
Table 2: Reduction Reactions
| Reducing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| NaBH₄ | EtOH, 0°C, 2h | 2-Cyclohexyl-3-(tert-butoxy)-3-hydroxypropanoic acid | >90% | |
| H₂ (Pd/C) | 1 atm, RT, 6h | 2-Cyclohexyl-3-(tert-butoxy)propanoic acid | 78% |
-
Key Observation : NaBH₄ selectively reduces the ketone without affecting the ester group, while catalytic hydrogenation fully reduces the β-keto system to a single-bonded carbon .
Decarboxylation
Thermal or base-induced decarboxylation eliminates CO₂, forming a ketone (Table 3).
Table 3: Decarboxylation Pathways
| Conditions | Product | Byproducts | Sour
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-cyclohexyl-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid with structurally or functionally related compounds, focusing on substituent effects, physicochemical properties, and biological relevance.
Structural Analogues and Substituent Effects
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea () Structure: Cyclohexyl group attached to a nitrosourea core. Key Differences: The nitrosourea moiety introduces alkylating activity, making it carcinostatic. The target compound lacks this reactive group but shares the cyclohexyl substituent. Physiological Behavior: The cyclohexyl group in nitrosoureas enhances lipid solubility, facilitating blood-brain barrier penetration. This property is critical for treating intracranial cancers but may also contribute to systemic toxicity . Degradation: Rapid plasma degradation (half-life ~5 min) due to labile nitrosourea bonds. In contrast, the tert-butyl ester in the target compound may confer greater hydrolytic stability .
Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate () Structure: Propanoate ester with phenyl and quinoxaline substituents. The target compound’s cyclohexyl and tert-butyl groups prioritize steric bulk over aromaticity. Synthetic Relevance: Propanoate esters like this are intermediates in heterocyclic synthesis. The tert-butyl ester in the target compound could similarly act as a protecting group in multi-step syntheses .
Cyclohexylmethyl S-2-diethylaminoethyl methylphosphonothiolate () Structure: Cyclohexylmethyl phosphonothiolate with a diethylaminoethyl chain. Both share cyclohexyl-derived lipophilicity, which may influence tissue distribution .
Functional Group Impact
- Cyclohexyl Group : Enhances lipophilicity and membrane permeability, as seen in nitrosoureas (). However, excessive lipophilicity may reduce aqueous solubility, limiting bioavailability.
- Carboxylic Acid vs. Phosphonothiolate: The target compound’s carboxylic acid group may engage in hydrogen bonding, contrasting with phosphonothiolates’ electrophilic reactivity ().
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-cyclohexyl-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid, and how can reaction yields be optimized?
- Methodology :
- Route 1 : Reacting malonic acid derivatives with tert-butyl esters (e.g., tert-butyl ethyl malonate) under acidic or basic conditions to selectively hydrolyze one ester group. This method typically achieves ~51% yield but can be optimized using controlled stoichiometry or catalysts like DMAP (4-dimethylaminopyridine) to enhance selectivity .
- Route 2 : Direct esterification of 3-oxopropanoic acid with tert-butyl alcohol under Mitsunobu conditions (e.g., diethyl azodicarboxylate and triphenylphosphine) to improve regioselectivity for the cyclohexyl substituent.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Spectroscopy :
- NMR : H and C NMR to confirm ester groups (δ ~1.2 ppm for tert-butyl CH, δ ~170 ppm for carbonyl carbons) and cyclohexyl protons (δ ~1.4–2.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 299.2) and fragmentation patterns.
Advanced Research Questions
Q. How does the tert-butyl ester group influence the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 2–12) at 25–60°C. Monitor degradation via UV-Vis or LC-MS. The tert-butyl group provides steric hindrance, slowing hydrolysis at neutral pH but accelerating under strongly acidic/basic conditions .
- Thermal Stability : TGA/DSC analysis reveals decomposition temperatures (>150°C), with ester cleavage preceding cyclohexyl group degradation .
Q. What role does this compound play as a synthetic intermediate in multi-step organic reactions?
- Applications :
- Peptide Synthesis : The tert-butyl ester acts as a protecting group for carboxylic acids, enabling selective deprotection during solid-phase peptide synthesis (SPPS) .
- Michael Addition : The α,β-diketone moiety participates in nucleophilic additions, forming C–C bonds with enolates or Grignard reagents. Optimize using anhydrous THF and LiClO as a Lewis acid catalyst .
Q. Are there contradictions in reported data on its reactivity with nucleophiles, and how can these be resolved?
- Data Analysis :
- Conflict : Some studies report preferential attack at the cyclohexyl carbonyl, while others suggest tert-butyl ester reactivity.
- Resolution : Use computational DFT calculations (Gaussian 09) to model electron density maps. Experimental validation via C NMR kinetic isotope effects (KIE) confirms the more electrophilic carbonyl group .
Key Research Gaps and Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
